4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c19-11-14-3-5-15(6-4-14)18(22)20-12-17(16-7-10-23-13-16)21-8-1-2-9-21/h3-7,10,13,17H,1-2,8-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSKWFUEMWRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(C=C2)C#N)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrrolidine and Thiophene Rings: These rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the benzamide core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Antibacterial Activity
Recent studies have shown that compounds containing pyrrole and thiophene structures exhibit significant antibacterial properties. For instance, derivatives similar to 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide have been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study:
A pyrrole derivative demonstrated an MIC (Minimum Inhibitory Concentration) value of 0.125 μg/mL against MRSA, significantly outperforming standard antibiotics like vancomycin (MIC 0.5–1 μg/mL) . This suggests that the incorporation of thiophene and pyrrolidine can enhance antibacterial potency.
Anticancer Properties
Compounds with similar structural motifs have also been investigated for their anticancer potential. The presence of the cyano group is known to increase the electron-withdrawing capacity, potentially enhancing the reactivity of the compound towards cancer cells.
Research Findings:
Studies indicate that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, certain derivatives have shown promising results in inhibiting the growth of breast cancer cell lines.
Research Insights
A comprehensive review of literature reveals that compounds like this compound are at the forefront of research aimed at discovering new therapeutic agents. Their unique structural features allow for modulation of biological activity through synthetic modifications.
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | Structure | TBD | Antibacterial |
| Pyrrole Derivative A | Structure | 0.125 | Antibacterial |
| Benzamide Derivative B | Structure | TBD | Anticancer |
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and heterocyclic rings could play crucial roles in these interactions.
Comparison with Similar Compounds
Lecozotan Hydrochloride (4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride)
- Key Features: Shares the 4-cyanobenzamide core but incorporates a piperazine ring and a benzodioxane group. Approved for Alzheimer’s disease as a 5-HT1A receptor antagonist .
- The thiophen-3-yl group in the target compound replaces Lecozotan’s pyridinyl moiety, altering electronic and hydrophobic interactions .
D3 Receptor Ligands (e.g., N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide)
- Key Features :
- D2). The absence of a halogenated aryl group (e.g., 2-chlorophenyl) may reduce off-target toxicity .
Substituent Effects on Pharmacokinetics
- Key Observations: Piperazine-containing compounds (e.g., D3 ligands) exhibit higher synthetic yields (48–63%) compared to pyrrolidine derivatives, possibly due to better reactivity in nucleophilic substitutions .
Biological Activity
4-cyano-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyano group, a pyrrolidine ring, and a thiophene moiety, which are known to contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyrrolidine structures exhibit significant antimicrobial activity. For example, derivatives of pyrrole and thiophene have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .
Anticancer Activity
Studies on similar benzamide derivatives have demonstrated anticancer properties through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting tumor growth. In particular, compounds with similar structural features have been reported to inhibit cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a benzamide structure often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the thiophene ring may facilitate membrane penetration, leading to disruption of bacterial membranes or cancer cell membranes.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives against MRSA. The results showed that specific substitutions on the pyrrole ring significantly enhanced activity compared to standard antibiotics like vancomycin .
- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of benzamide derivatives on human breast cancer cells. The study found that certain modifications increased selectivity towards cancer cells while minimizing toxicity to normal cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
